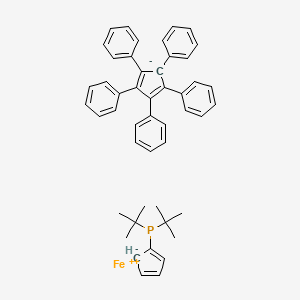
1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its stability and effectiveness in facilitating these reactions, making it a valuable tool in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with ferrocene in the presence of a suitable base. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and toluene. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives of the starting materials .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with less steric hindrance compared to 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its electron-donating properties, but with different steric and electronic characteristics.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with different coordination properties.
Uniqueness
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to its high steric hindrance and stability, which make it particularly effective in catalytic reactions. Its ability to enhance the selectivity and efficiency of these reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C48H47FeP |
|---|---|
Molekulargewicht |
710.7 g/mol |
IUPAC-Name |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3;/q2*-1;+2 |
InChI-Schlüssel |
BOBUBHOXRCYKLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















